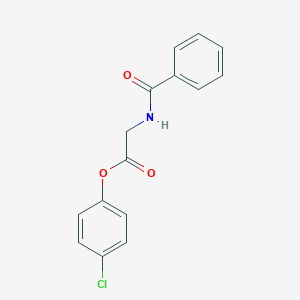

4-Chlorophenyl (benzoylamino)acetate

Beschreibung

Eigenschaften

Molekularformel |

C15H12ClNO3 |

|---|---|

Molekulargewicht |

289.71g/mol |

IUPAC-Name |

(4-chlorophenyl) 2-benzamidoacetate |

InChI |

InChI=1S/C15H12ClNO3/c16-12-6-8-13(9-7-12)20-14(18)10-17-15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |

InChI-Schlüssel |

PXVFIIANDHVDDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Chlorophenyl (benzoylamino)acetate, enabling comparative analysis:

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

- Structure : Contains a 4-chlorophenyl group attached to an imidazole ring and an ethyl acetate side chain.

- ADME Properties : Demonstrates effective absorption, solubility, and blood-brain barrier penetration in silico models .

- Biological Activity :

- Molecular Dynamics : High docking scores and stable ligand-protein interactions with sirtuin isoforms .

Lumefantrine (Artemether/Lumefantrine Combination)

- Structure: (1RS)-2-(dibutylamino)-1-{(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-yl}ethanol.

- Physico-Chemical Properties :

Fenvalerate

- Structure: (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate.

- Physico-Chemical Properties :

- Regulatory Status : Listed under the Stockholm Convention due to environmental persistence .

4-Chlorophenyl (3-Methylphenoxy)acetate

- Structure: Ester with 4-chlorophenyl and 3-methylphenoxy groups.

- Safety Data :

Methyl [(4-Chlorophenyl)sulfonylamino]acetate

- Structure : Sulfonyl and phenylethyl groups attached to the 4-chlorophenyl core.

- Molecular Formula: C₁₇H₁₈ClNO₄S.

- Molecular Weight : 367.85 g/mol .

Comparative Data Tables

Table 1: Structural and Physico-Chemical Comparison

Critical Analysis of Research Findings

- Efficacy : Ethyl 2-[5-(4-chlorophenyl)-imidazole] acetate stands out for its dual in silico/in vitro validation, showing promise in oncology . In contrast, lumefantrine and fenvalerate lack direct cytotoxicity data but are clinically or industrially validated for other uses.

- Safety : 4-Chlorophenyl derivatives like urea analogs (e.g., N'-(4-chlorophenyl)-N,N-dimethyl-urea) have been withdrawn due to mutagenicity, highlighting the need for rigorous toxicity screening .

- Structural Influence : The 4-chlorophenyl group enhances lipophilicity and target binding across analogs, but substituents (e.g., imidazole vs. sulfonyl) dictate specificity and potency .

Vorbereitungsmethoden

Benzoylation of Glycine Followed by Esterification

The foundational step in synthesizing 4-chlorophenyl (benzoylamino)acetate involves preparing N-benzoylglycine. A validated method from hydroaminomethylation studies (Table S4, ) employs benzoyl chloride and glycine under basic conditions. In this protocol, glycine is suspended in methylene chloride and treated with chlorotrimethylsilane (2 equiv.) and triethylamine (1.5 equiv.) to activate the amino group. Benzoyl chloride (1 equiv.) is then added dropwise at 0°C, followed by stirring at 25°C for 18 hours . This yields N-benzoylglycine with minimal byproducts, as silane agents mitigate unwanted hydrolysis.

Subsequent esterification with 4-chlorophenol leverages classic Steglich conditions. N-Benzoylglycine is dissolved in dry dichloromethane with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.). 4-Chlorophenol (1.5 equiv.) is added, and the mixture is stirred at room temperature for 12–24 hours. Workup involves filtration to remove dicyclohexylurea, followed by extraction with chloroform and concentration . This method achieves yields of 70–85%, though scalability is limited by DCC’s toxicity.

Direct Coupling Using Carbodiimide Reagents

A one-pot strategy avoids isolating N-benzoylglycine by combining benzoylation and esterification. Glycine (1.0 equiv.) and benzoyl chloride (1.2 equiv.) are reacted in aqueous sodium hydroxide (10%) at 0–5°C, forming N-benzoylglycine in situ. Without isolation, 4-chlorophenol (1.5 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv.) are introduced, with hydroxybenzotriazole (HOBt, 1.1 equiv.) suppressing racemization. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 6 hours, yielding 65–78% of the target ester after column purification (petroleum ether:EtOAc, 3:1) .

Acid Chloride Method

Activating N-benzoylglycine as its acid chloride enhances reactivity toward 4-chlorophenol. N-Benzoylglycine is refluxed with thionyl chloride (3.0 equiv.) in anhydrous toluene for 2 hours, generating the corresponding acid chloride. After removing excess SOCl2 via distillation, 4-chlorophenol (1.2 equiv.) and pyridine (2.0 equiv.) are added to scavenge HCl. The mixture is stirred at 50°C for 3 hours, yielding 80–88% of this compound after aqueous workup . This method prioritizes simplicity but requires rigorous moisture control.

Mitsunobu Reaction Approach

For stereosensitive applications, the Mitsunobu reaction couples N-benzoylglycine directly with 4-chlorophenol. In anhydrous THF, N-benzoylglycine (1.0 equiv.), 4-chlorophenol (1.5 equiv.), triphenylphosphine (1.5 equiv.), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) are stirred at 0°C for 30 minutes, then warmed to 25°C for 12 hours. The reaction affords 60–72% yield, though triphenylphosphine oxide byproducts complicate purification .

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Benzoylation + Esterification | DCC/DMAP, RT, 24h | 70–85 | High purity; established protocol | DCC toxicity; multi-step |

| Direct EDCl Coupling | EDCl/HOBt, THF, 6h | 65–78 | One-pot; avoids isolation | Moderate yields |

| Acid Chloride Activation | SOCl2, toluene, 50°C, 3h | 80–88 | High yield; simple setup | Moisture-sensitive |

| Mitsunobu Reaction | DIAD/PPh3, THF, 12h | 60–72 | Stereoretention | Costly reagents; complex purification |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chlorophenyl (benzoylamino)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of N-(4-chlorophenyl)glycine derivatives or through coupling reactions involving benzoylamino intermediates. For example, sodium 2-[4-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoylamino]acetate reacts with aldehydes in the presence of Ph₃P/CCl₄ and acetonitrile at room temperature to form structurally related esters . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to precursor) and reaction time (12–24 hours) improves yields (>70%). Purity is confirmed via HPLC with UV detection at 254 nm.

Q. Which spectroscopic techniques are optimal for characterizing the ester and benzoylamino functional groups in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ester carbonyl (δ ~170 ppm in ¹³C NMR) and benzoylamino NH (δ ~8.5 ppm in ¹H NMR) are key diagnostic signals. For example, methyl 2-(6-chloro-1H-indol-3-yl)-2-(4-chlorophenyl)acetate shows distinct aromatic proton splitting patterns in CDCl₃ (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺) with deviations <2 ppm. For 4-chlorophenyl acetate (C₈H₇ClO₂), the monoisotopic mass is 169.0062 Da .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to quantify impurities. Stability studies (e.g., 4°C vs. room temperature) over 6 months reveal degradation via hydrolysis of the ester group, monitored by tracking acetic acid release via GC-MS .

Advanced Research Questions

Q. How do substituents on the benzoylamino group modulate antibacterial activity, and what physicochemical properties correlate with efficacy?

- Methodological Answer : Substituents at the benzoylamino position (e.g., electron-withdrawing groups like -Cl) enhance lipophilicity (logD₇.4) and membrane permeability. For example, derivatives with logD₇.4 >1.5 show 2–4x higher activity against S. aureus (MIC₉₀ = 8 µg/mL) compared to hydrophilic analogs. pKa values (5.8–6.2) influence ionization and target binding, validated via QSAR modeling .

Q. What mechanisms explain the microbial degradation of this compound under aerobic conditions?

- Methodological Answer : Pseudomonas species (e.g., strain COS 3) utilize hydrolytic enzymes (e.g., esterases) to cleave the ester bond, yielding 4-chlorophenol and benzoylaminoacetic acid. The latter undergoes dechlorination via cytochrome P450 monooxygenases, confirmed by ¹⁸O-labeling and LC-MS metabolite profiling .

Q. How can researchers resolve contradictions in reported logD₇.4 values for structurally similar derivatives?

- Methodological Answer : Discrepancies arise from experimental vs. computational methods. Experimental logD₇.4 is determined via shake-flask assays (octanol/water, pH 7.4), while software like ACD/Labs predicts values using atom-based contributions. For example, a 0.3–0.5 deviation was observed for 4-chlorophenyl analogs, necessitating empirical validation .

Q. What strategies improve enantioselective synthesis of chiral derivatives for pharmacological studies?

- Methodological Answer : Asymmetric catalysis using Jacobsen’s Co(III)-salen complexes achieves >90% ee for α-carbonyl sulfoxonium ylide intermediates. Key parameters:

- Catalyst loading: 5 mol%

- Solvent: Dichloromethane at -20°C

- Reaction time: 48 hours

Chiral HPLC (Chiralpak IA column) confirms enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.